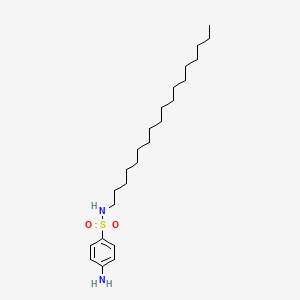
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide typically involves the iodination of 2,3-dimethylbenzothiazole. One common method includes the reaction of 2,3-dimethylbenzothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted benzothiazolium derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzothiazoline derivatives.
Applications De Recherche Scientifique
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific enzymes or receptors. Additionally, the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2-Iodo-1,3-dimethylbenzene
- 2-Methylbenzothiazole
Uniqueness
6-Iodo-2,3-dimethyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to form halogen bonds, making it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
114097-22-2 |
|---|---|
Formule moléculaire |
C9H9I2NS |
Poids moléculaire |
417.05 g/mol |
Nom IUPAC |
6-iodo-2,3-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C9H9INS.HI/c1-6-11(2)8-4-3-7(10)5-9(8)12-6;/h3-5H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SSQJVMLPFWJLOZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(S1)C=C(C=C2)I)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)




![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)

![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)



![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
